molecular formula C6H14Cl2N2 B13041895 1-(Azetidin-3-YL)cyclopropan-1-amine 2hcl

1-(Azetidin-3-YL)cyclopropan-1-amine 2hcl

Cat. No.: B13041895
M. Wt: 185.09 g/mol
InChI Key: MAFYSUVEKUMVGT-UHFFFAOYSA-N
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Description

1-(Azetidin-3-YL)cyclopropan-1-amine 2hcl is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-YL)cyclopropan-1-amine 2hcl typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-YL)cyclopropan-1-amine 2hcl undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or amines, and substitution may yield various substituted derivatives of the original compound.

Scientific Research Applications

1-(Azetidin-3-YL)cyclopropan-1-amine 2hcl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-YL)cyclopropan-1-amine 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Azetidin-3-YL)cyclopropan-1-amine 2hcl include other azetidines and cyclopropylamines, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

1-(azetidin-3-yl)cyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c7-6(1-2-6)5-3-8-4-5;;/h5,8H,1-4,7H2;2*1H

InChI Key

MAFYSUVEKUMVGT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2CNC2)N.Cl.Cl

Origin of Product

United States

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